1,3-Naphthalenedisulfonic acid, 7-((4-((((4-((4,8-disulfo-2-naphthalenyl)azo)-2-methoxy-5-methylphenyl)amino)carbonyl)amino)-5-methoxy-2-methylphenyl)azo)-, lithium sodium salt
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Overview
Description
1,3-Naphthalenedisulfonic acid, 7-((4-((((4-((4,8-disulfo-2-naphthalenyl)azo)-2-methoxy-5-methylphenyl)amino)carbonyl)amino)-5-methoxy-2-methylphenyl)azo)-, lithium sodium salt: is a complex organic compound that contains naphthalene disulfonic acid and a combination of lithium and sodium salts . This compound is part of a broader class of azo dyes, which are known for their vivid colors and extensive use in various industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Naphthalenedisulfonic acid, 7-((4-((((4-((4,8-disulfo-2-naphthalenyl)azo)-2-methoxy-5-methylphenyl)amino)carbonyl)amino)-5-methoxy-2-methylphenyl)azo)-, lithium sodium salt involves multiple steps. The process typically starts with the sulfonation of naphthalene to produce naphthalenedisulfonic acid. This is followed by diazotization and azo coupling reactions to introduce the azo groups .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and the concentration of reactants, to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1,3-Naphthalenedisulfonic acid, 7-((4-((((4-((4,8-disulfo-2-naphthalenyl)azo)-2-methoxy-5-methylphenyl)amino)carbonyl)amino)-5-methoxy-2-methylphenyl)azo)-, lithium sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: The azo groups can be reduced to amines.
Substitution: The sulfonic acid groups can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium dithionite for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include quinone derivatives from oxidation, amines from reduction, and various substituted derivatives from nucleophilic substitution .
Scientific Research Applications
1,3-Naphthalenedisulfonic acid, 7-((4-((((4-((4,8-disulfo-2-naphthalenyl)azo)-2-methoxy-5-methylphenyl)amino)carbonyl)amino)-5-methoxy-2-methylphenyl)azo)-, lithium sodium salt has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Widely used in the textile industry for dyeing fabrics.
Mechanism of Action
The mechanism of action of 1,3-Naphthalenedisulfonic acid, 7-((4-((((4-((4,8-disulfo-2-naphthalenyl)azo)-2-methoxy-5-methylphenyl)amino)carbonyl)amino)-5-methoxy-2-methylphenyl)azo)-, lithium sodium salt involves its interaction with various molecular targets. The azo groups can form hydrogen bonds and electrostatic interactions with proteins and nucleic acids, affecting their structure and function . The sulfonic acid groups enhance the compound’s solubility in water, facilitating its use in aqueous environments .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Naphthalenedisulfonic acid, 6,6’-[(3,3’-dimethyl[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[4-amino-5-hydroxy-, tetrasodium salt .
- 2,7-Naphthalenedisulfonic acid, 3,3’-[(3,3’-dimethyl[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[4,5-dihydroxy-, tetrasodium salt .
Uniqueness
1,3-Naphthalenedisulfonic acid, 7-((4-((((4-((4,8-disulfo-2-naphthalenyl)azo)-2-methoxy-5-methylphenyl)amino)carbonyl)amino)-5-methoxy-2-methylphenyl)azo)-, lithium sodium salt is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of lithium and sodium salts enhances its solubility and stability, making it suitable for various applications .
Properties
CAS No. |
75198-99-1 |
---|---|
Molecular Formula |
C37H28Li2N6Na2O15S4 |
Molecular Weight |
984.8 g/mol |
IUPAC Name |
dilithium;disodium;3-[[4-[[4-[(6,8-disulfonatonaphthalen-2-yl)diazenyl]-2-methoxy-5-methylphenyl]carbamoylamino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C37H32N6O15S4.2Li.2Na/c1-19-10-30(32(57-3)17-28(19)42-40-22-9-8-21-12-24(59(45,46)47)16-36(26(21)13-22)62(54,55)56)38-37(44)39-31-11-20(2)29(18-33(31)58-4)43-41-23-14-27-25(35(15-23)61(51,52)53)6-5-7-34(27)60(48,49)50;;;;/h5-18H,1-4H3,(H2,38,39,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56);;;;/q;4*+1/p-4 |
InChI Key |
UKGWBYVYFNZBPQ-UHFFFAOYSA-J |
Canonical SMILES |
[Li+].[Li+].CC1=CC(=C(C=C1N=NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])OC)NC(=O)NC4=C(C=C(C(=C4)C)N=NC5=CC6=C(C=CC=C6S(=O)(=O)[O-])C(=C5)S(=O)(=O)[O-])OC.[Na+].[Na+] |
Origin of Product |
United States |
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